
(4-Indanyl)trimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Indanyl)trimethylsilane is an organosilicon compound that features a trimethylsilyl group attached to a 4-indanyl moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-Indanyl)trimethylsilane typically involves the reaction of 4-indanone with trimethylsilyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
4-Indanone+Trimethylsilyl chlorideNaHthis compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process.
化学反应分析
Types of Reactions
(4-Indanyl)trimethylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can convert the compound into different silane derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Various silane derivatives.
Substitution: Compounds with different functional groups replacing the trimethylsilyl group.
科学研究应用
(4-Indanyl)trimethylsilane has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-silicon bonds.
Biology: The compound can be used in the synthesis of biologically active molecules.
Industry: Used in the production of advanced materials and as a precursor in the synthesis of other organosilicon compounds.
作用机制
The mechanism of action of (4-Indanyl)trimethylsilane involves the formation of reactive intermediates that can participate in various chemical reactions. The trimethylsilyl group can stabilize carbocations through hyperconjugation, facilitating electrophilic addition reactions. Additionally, the compound can act as a nucleophile in substitution reactions, where the trimethylsilyl group is replaced by other functional groups.
相似化合物的比较
Similar Compounds
Tetramethylsilane: A simpler organosilicon compound with four methyl groups attached to silicon.
Trimethylsilyl chloride: A commonly used reagent in organic synthesis for introducing the trimethylsilyl group.
Indenyl complexes: Compounds containing the indenyl ligand, which is structurally related to the indanyl moiety.
Uniqueness
(4-Indanyl)trimethylsilane is unique due to the presence of both the indanyl and trimethylsilyl groups, which confer distinct reactivity and stability. This combination of functional groups makes it a valuable reagent in organic synthesis and a potential candidate for various applications in chemistry and industry.
属性
分子式 |
C12H18Si |
|---|---|
分子量 |
190.36 g/mol |
IUPAC 名称 |
2,3-dihydro-1H-inden-4-yl(trimethyl)silane |
InChI |
InChI=1S/C12H18Si/c1-13(2,3)12-9-5-7-10-6-4-8-11(10)12/h5,7,9H,4,6,8H2,1-3H3 |
InChI 键 |
CYNPQZOFCPTAGF-UHFFFAOYSA-N |
规范 SMILES |
C[Si](C)(C)C1=CC=CC2=C1CCC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


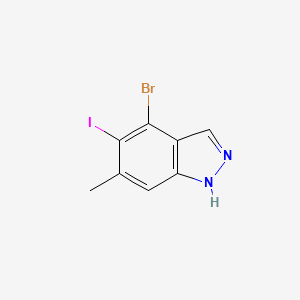
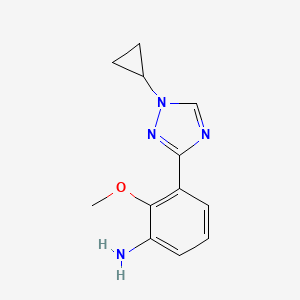
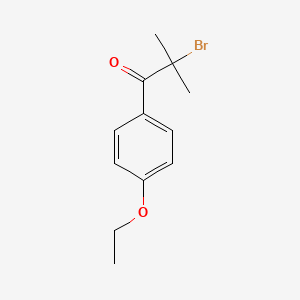
![3-[4-(Trimethylsilyl)phenyl]pyridine](/img/structure/B13693035.png)
![5-Bromo-4-[3-(trifluoromethoxy)phenyl]imidazole-2-carbaldehyde](/img/structure/B13693040.png)
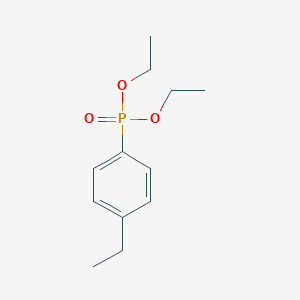
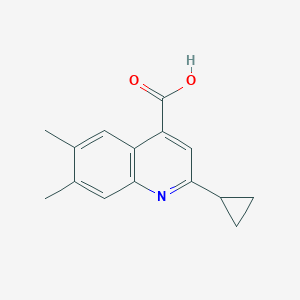
![2-[4-(tert-Butyl)phenyl]-1-methylindole](/img/structure/B13693048.png)
![Ethyl 3-[2-Chloro-6-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylate](/img/structure/B13693053.png)

![2-(4-Chlorophenyl)-1-phenyl-1H-naphtho[1,2-d]imidazole](/img/structure/B13693070.png)

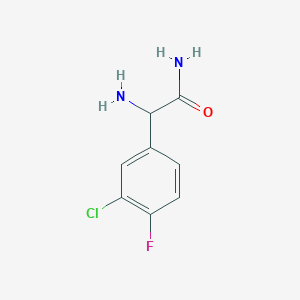
![N-(5-azidopentyl)-5-(2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13693094.png)
